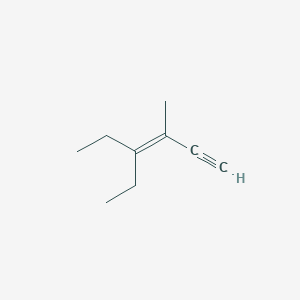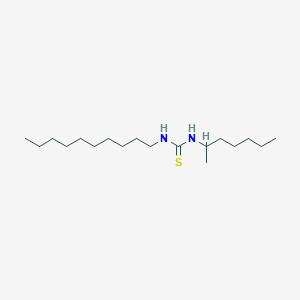
N-Decyl-N'-heptan-2-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Decyl-N’-heptan-2-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N’-heptan-2-ylthiourea typically involves the reaction of decylamine with heptan-2-yl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
Industrial production of N-Decyl-N’-heptan-2-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Decyl-N’-heptan-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine and thiol.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine and thiol.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N-Decyl-N’-heptan-2-ylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of N-Decyl-N’-heptan-2-ylthiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The long alkyl chains can interact with lipid membranes, altering their properties and potentially disrupting cellular processes. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Decyl-N’-(2-hydroxyethyl)thiourea: Similar structure but with a hydroxyethyl group instead of a heptan-2-yl group.
N-Allyl-N’-(2-hydroxyethyl)thiourea: Contains an allyl group and a hydroxyethyl group.
Uniqueness
N-Decyl-N’-heptan-2-ylthiourea is unique due to its specific alkyl chain lengths, which confer distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with biological systems, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
62549-44-4 |
|---|---|
Formule moléculaire |
C18H38N2S |
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
1-decyl-3-heptan-2-ylthiourea |
InChI |
InChI=1S/C18H38N2S/c1-4-6-8-9-10-11-12-14-16-19-18(21)20-17(3)15-13-7-5-2/h17H,4-16H2,1-3H3,(H2,19,20,21) |
Clé InChI |
NSSFMVCIZVVSDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC(=S)NC(C)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)
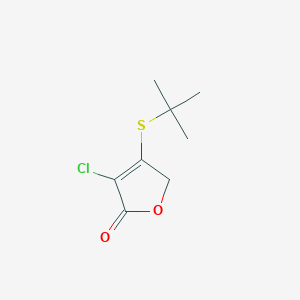
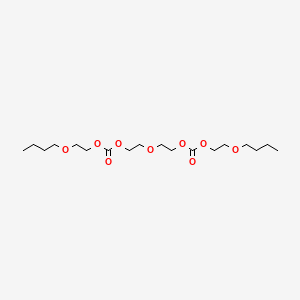
![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)
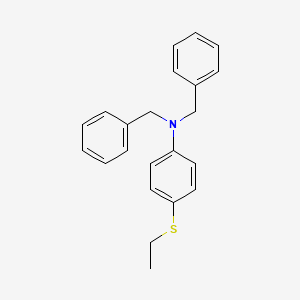
![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
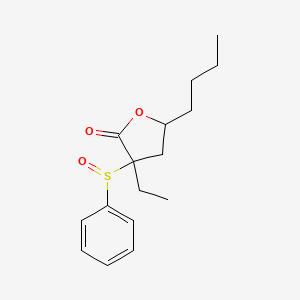
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)
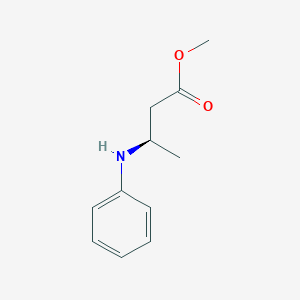
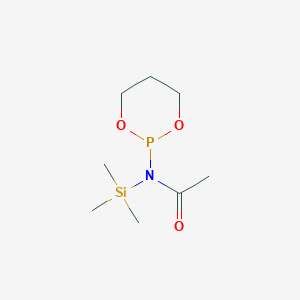

![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)
